While a specific synthesis method for TP-DMBI is not explicitly described in the provided literature, its structural similarity to other 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzimidazole derivatives suggests potential synthetic pathways. These typically involve condensation reactions of N,N'-disubstituted o-phenylenediamines with aldehydes or ketones. [] Introduction of the 3,4,5-trimethoxyphenyl group likely occurs through the use of an appropriately substituted benzaldehyde derivative in this condensation reaction.
TP-DMBI features a central benzimidazole core with a 3,4,5-trimethoxyphenyl substituent at the 2-position and two methyl groups at the 1 and 3 positions. Density Functional Theory (DFT) calculations revealed a higher singly occupied molecular orbital (SOMO) energy level of -1.94 eV for TP-DMBI compared to the commonly used dopant 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl) phenyl) dimethylamine (N-DMBI) with a SOMO level of -2.36 eV. [] This difference in energy levels significantly impacts its performance as an n-type dopant.
TP-DMBI operates as an n-type dopant by donating electrons to the lowest unoccupied molecular orbital (LUMO) of the host semiconductor material. [] This electron transfer increases the charge carrier concentration within the material, resulting in enhanced electrical conductivity. The larger offset between the SOMO of TP-DMBI and the LUMO of the host polymer, compared to N-DMBI, contributes to its superior performance.
The provided literature primarily focuses on the electronic properties of TP-DMBI. Its higher SOMO level compared to N-DMBI is its defining characteristic, directly influencing its effectiveness as an n-type dopant. [] Other physical and chemical properties, such as solubility, melting point, and air stability, are not discussed in detail but are crucial for processing and device integration.
TP-DMBI shows significant promise in the field of organic thermoelectrics. When used as an n-type dopant in two new acceptor-acceptor n-type conjugated polymers, TP-DMBI achieved a high electrical conductivity of 11 S cm-1 and a power factor of 32 μW m-1 K-2. [] This surpasses the performance of the commonly used N-DMBI at similar doping levels. Additionally, TP-DMBI-doped polymer films exhibit higher electron mobility (up to 0.53 cm2 V-1 s-1) compared to N-DMBI doped films, further highlighting its potential for high-performance organic thermoelectrics. []
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